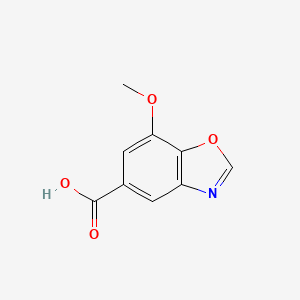

![molecular formula C15H10N4 B2449889 2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile CAS No. 302936-41-0](/img/structure/B2449889.png)

2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied .

科学的研究の応用

Mitochondrial Uncoupling Agent

FCCP is a potent uncoupler of oxidative phosphorylation in mitochondria. By transporting protons across cell membranes, it disrupts ATP synthesis. At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules. It achieves this by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and impairing the binding of microtubule-associated proteins .

Bioenergetics and Metabolic Studies

FCCP is a valuable tool for investigating cellular metabolism. It allows researchers to measure mitochondrial respiration rates, assess proton leak, and study energy balance. Its use in metabolic profiling contributes to our understanding of metabolic diseases.

作用機序

Target of Action

The primary target of 2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile, also known as FCCP, is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .

Mode of Action

FCCP disrupts ATP synthesis by transporting protons across cell membranes . This action results in the depolarization of the mitochondrial membrane, which in turn disrupts the proton gradient required for ATP synthesis .

Biochemical Pathways

The primary biochemical pathway affected by FCCP is the oxidative phosphorylation pathway . By disrupting ATP synthesis, FCCP affects the energy production of the cell, leading to a decrease in cellular activities that require ATP .

Result of Action

The action of FCCP leads to a decrease in ATP production, which can affect various cellular processes. For example, at a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient . This can lead to changes in cell shape and function .

特性

IUPAC Name |

2-[(4-phenylphenyl)hydrazinylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-10-15(11-17)19-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQATQPCYMDQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)

![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)